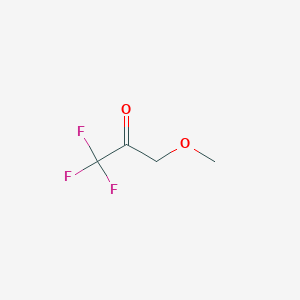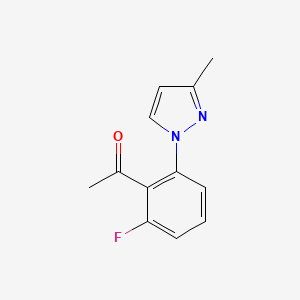
(2R)-2-(furan-2-yl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(ar)-α-Hydroxy-2-furanacetic acid is an organic compound characterized by the presence of a furan ring and a hydroxy group attached to the alpha carbon of an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (ar)-α-hydroxy-2-furanacetic acid typically involves the following steps:
Starting Material: The synthesis often begins with furan, which undergoes a series of reactions to introduce the hydroxy and acetic acid groups.
Hydroxylation: The furan ring is hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst like tungsten oxide.
Acetylation: The hydroxylated furan is then subjected to acetylation using acetic anhydride or acetyl chloride under acidic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of (ar)-α-hydroxy-2-furanacetic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (ar)-α-Hydroxy-2-furanacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Formation of α-keto-2-furanacetic acid.
Reduction: Formation of α-hydroxy-2-furanethanol.
Substitution: Formation of halogenated or alkylated derivatives of (ar)-α-hydroxy-2-furanacetic acid.
科学的研究の応用
(ar)-α-Hydroxy-2-furanacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of (ar)-α-hydroxy-2-furanacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways Involved: The compound may participate in redox reactions, influencing cellular oxidative stress and metabolic processes.
類似化合物との比較
Furan-2-carboxylic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Furoic acid: Similar structure but without the hydroxy group, leading to different reactivity and applications.
α-Hydroxy acids: Such as glycolic acid and lactic acid, which have different ring structures but similar functional groups.
特性
分子式 |
C6H6O4 |
|---|---|
分子量 |
142.11 g/mol |
IUPAC名 |
(2R)-2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)/t5-/m1/s1 |
InChIキー |
RTLDJXGEOSVJEX-RXMQYKEDSA-N |
異性体SMILES |
C1=COC(=C1)[C@H](C(=O)O)O |
正規SMILES |
C1=COC(=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


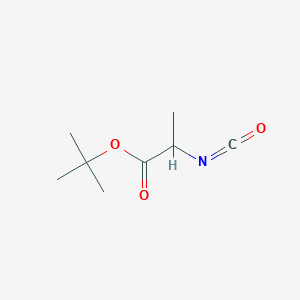

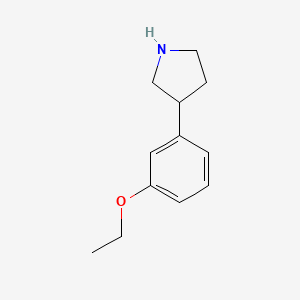

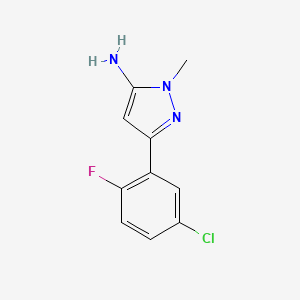


![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
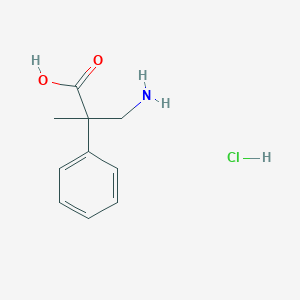
![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)

